Product packaging for Methyl 4-chloroquinoline-6-carboxylate(Cat. No.:CAS No. 648449-01-8)

Methyl 4-chloroquinoline-6-carboxylate

Cat. No.: B1397085
CAS No.: 648449-01-8
M. Wt: 221.64 g/mol
InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinoline-6-carboxylate (CAS 648449-01-8) is a quinoline derivative with a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It features a chlorine substituent at the 4-position and a methyl ester group at the 6-position of the quinoline ring. This compound is typically stored under dry conditions at 2–8°C to maintain stability . Quinoline derivatives are widely explored in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B1397085 Methyl 4-chloroquinoline-6-carboxylate CAS No. 648449-01-8

Properties

IUPAC Name

methyl 4-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAFXSKTJPIZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729266
Record name Methyl 4-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648449-01-8
Record name Methyl 4-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinoline-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloroquinoline-6-carboxylate typically involves the reaction of 4-chloroquinoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloroquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly in the development of antimalarial and anticancer agents.

Antimalarial Activity

Research has shown that quinoline derivatives exhibit significant antimalarial properties. This compound has been synthesized and evaluated for its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated promising activity, suggesting potential for further development into therapeutic agents .

Anticancer Properties

The compound has also been explored for its anticancer activities. Studies indicate that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. This compound derivatives have shown effectiveness in inhibiting tumor growth, making them candidates for further pharmacological studies .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactive carboxylate group and the chlorinated quinoline moiety.

Synthesis of Complex Molecules

The compound is frequently employed in the synthesis of more complex molecules through various reactions such as:

  • Nucleophilic substitutions : The chlorine atom can be replaced by nucleophiles to form new derivatives.
  • Coupling reactions : It serves as a coupling partner in reactions with other electrophiles, facilitating the formation of diverse chemical entities .

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionAmmonium hydroxide in methanol at 25-30°C88.97
Coupling with aminesDMF at 130°C overnightVaries
CyclizationUnder acidic conditionsVaries

Biological Evaluations

This compound has been subjected to various biological evaluations to assess its pharmacological properties.

Toxicity Studies

Preliminary toxicity assessments have been conducted to evaluate safety profiles, with results indicating moderate toxicity levels that warrant further investigation .

Mechanistic Studies

Mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its biological effects, particularly its interaction with specific cellular targets involved in disease pathways .

Case Study 1: Antimalarial Development

In a recent study, this compound was modified to enhance its solubility and bioavailability. The resulting derivative demonstrated improved efficacy against malaria parasites in vitro, leading to further animal model testing.

Case Study 2: Anticancer Screening

A series of derivatives were synthesized from this compound and screened against multiple cancer cell lines. One derivative showed significant inhibition of cell proliferation, prompting further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of Methyl 4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes critical data for Methyl 4-chloroquinoline-6-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 648449-01-8 C₁₁H₈ClNO₂ 221.64 Cl (4), COOCH₃ (6) Hazards: H302 (oral toxicity), H315 (skin irritation)
Methyl 4-bromoquinoline-6-carboxylate 219763-85-6 C₁₁H₈BrNO₂ 266.09 Br (4), COOCH₃ (6) Bromine substitution enhances lipophilicity and reactivity
Ethyl 4-chloroquinoline-6-carboxylate 148018-34-2 C₁₂H₁₀ClNO₂ 235.67 Cl (4), COOCH₂CH₃ (6) Ethyl ester may improve metabolic stability
Methyl 4-chloroquinoline-7-carboxylate 178984-69-5 C₁₁H₈ClNO₂ 221.64 Cl (4), COOCH₃ (7) Positional isomerism alters electronic properties
6-Chloroquinoline-4-carboxylic acid 62482-29-5 C₁₀H₆ClNO₂ 207.61 Cl (6), COOH (4) Free carboxylic acid enhances hydrogen-bonding potential
Methyl 4-chloroquinazoline-6-carboxylate - C₁₀H₇ClN₂O₂ 228.63 Cl (4), COOCH₃ (6), quinazoline core Additional nitrogen in ring increases basicity

Key Differences and Implications

Halogen Substitution (Cl vs. Bromine’s larger atomic radius may also influence binding interactions in enzyme active sites.

Ester Group Variation (Methyl vs. Ethyl): Ethyl 4-chloroquinoline-6-carboxylate’s longer alkyl chain could improve solubility in nonpolar solvents and alter pharmacokinetic profiles, such as prolonged half-life .

Positional Isomerism (6- vs.

Core Heterocycle (Quinoline vs. Quinazoline): Methyl 4-chloroquinazoline-6-carboxylate’s quinazoline core contains two nitrogen atoms, increasing basicity and enabling diverse hydrogen-bonding interactions compared to quinoline derivatives .

Functional Group (Ester vs. Carboxylic Acid): 6-Chloroquinoline-4-carboxylic acid lacks the methyl ester, making it more acidic and capable of forming salts or participating in ionic interactions, which could be advantageous in drug formulation .

Biological Activity

Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article provides a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a quinoline ring with a chlorine atom at the 4-position and a carboxylate group at the 6-position, specifically as a methyl ester. Its molecular weight is approximately 221.64 g/mol.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that quinoline derivatives can inhibit various pathogens, making them promising candidates for drug development.

PathogenMIC (mg/mL)Activity Type
Escherichia coli0.0195Antibacterial
Bacillus mycoides0.0048Antibacterial
Candida albicans0.0048Antifungal
Staphylococcus aureus5.64Antibacterial
Pseudomonas aeruginosa13.40Antibacterial

The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of this compound against various microbial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

Quinoline derivatives, including this compound, have been studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Mechanism

A study investigated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The compound was found to target specific signaling pathways involved in cancer progression, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Mechanism of Action

The compound's ability to inhibit COX-2 suggests that it may be beneficial in treating inflammatory conditions. This property aligns with findings from other studies on quinoline derivatives that emphasize their therapeutic potential in managing inflammation-related disorders .

Drug Metabolism and Interactions

This compound interacts with several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. These interactions imply potential drug-drug interactions when used in therapeutic settings, necessitating careful consideration during clinical applications .

Q & A

Q. What established synthetic protocols are available for Methyl 4-chloroquinoline-6-carboxylate, and how do classical methods compare to modern green chemistry approaches?

Classical synthetic routes such as the Gould–Jacob and Friedländer reactions involve multi-step processes under high-temperature or acidic conditions, often requiring harsh reagents. Modern protocols employ transition metal catalysis (e.g., Pd or Cu), ionic liquids, or ultrasound-assisted reactions to enhance regioselectivity and reduce waste. For example, aluminium chloride-mediated cyclization under reflux (e.g., in 1,2-dichlorobenzene) can yield quinoline derivatives efficiently . Green chemistry approaches prioritize solvent-free conditions or biodegradable solvents to minimize environmental impact .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester functional groups.
  • NMR Spectroscopy : 1^1H NMR resolves substituent positions (e.g., methoxy and chloro groups), while 13^13C NMR confirms aromatic and carbonyl carbons.
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M]+ peak at m/z 245 for related derivatives) .
  • X-ray Crystallography : Definitive for 3D structure determination. Software like SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., C–H···π bonds) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Refer to hazard codes (e.g., H302, H315) for toxicity and irritation risks. Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/ingestion. Emergency protocols include rinsing exposed skin with water and consulting SDS for first-aid measures (e.g., medical attention for respiratory distress) .

Advanced Research Questions

Q. How can researchers address discrepancies between NMR data and X-ray crystallography results in the structural elucidation of quinoline derivatives?

X-ray crystallography provides unambiguous resolution of stereochemistry and bond geometry. If NMR data (e.g., coupling constants or NOE correlations) conflict with crystallographic results, advanced NMR techniques like 2D-COSY or HSQC can clarify proton-proton connectivity. Computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) may also reconcile discrepancies. SHELXL refinement ensures accurate crystallographic models .

Q. What strategies optimize regioselective functionalization during the synthesis of this compound?

  • Directing Groups : Introduce temporary groups (e.g., acetyl) to steer chlorination to the 4-position.
  • Catalytic Control : Palladium or copper catalysts enhance selectivity in cross-coupling reactions.
  • Solvent/Temperature Effects : Polar aprotic solvents (e.g., DMF) and controlled temperatures (e.g., 378 K) favor specific pathways .

Q. How do intermolecular interactions influence the crystallization behavior of this compound, and what tools analyze these interactions?

Weak interactions (C–H···π, hydrogen bonds) dictate crystal packing. Tools include:

  • Mercury Software : Visualizes interaction networks (e.g., centroid distances in π-stacking).
  • SHELXL : Refines crystallographic data to quantify bond distances and angles.
  • Hirshfeld Surface Analysis : Maps intermolecular contact contributions (e.g., Cl···H interactions) .

Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic substitution reactions?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Intermediate Trapping : Use LC-MS or in situ IR to detect transient species (e.g., acyl chlorides).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .

Tables for Key Data

Q. Table 1: Common Synthetic Routes and Yields

MethodConditionsYield (%)Reference
AlCl3-mediated cyclization1,2-dichlorobenzene, 378 K73
Transition metal catalysisPd(OAc)₂, DMF, 120°C65–85

Q. Table 2: Key Spectroscopic Data for Related Derivatives

CompoundIR (C=O, cm⁻¹)1^1H NMR (δ, ppm)MS ([M]+)
Methyl 4-methylquinoline-6-carboxylate17313.65 (s, OCH₃), 6.95 (t, H)245

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloroquinoline-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.